n-octyldimethyl (dimethylamino) silane

Chromatography Surface Chemistry Silylation

n-Octyldimethyl(dimethylamino)silane (CAS 110348-62-4) is a monofunctional organosilane characterized by a C8 alkyl chain and a dimethylamino leaving group on the silicon center. With a molecular formula of C12H29NSi and a molecular weight of 215.45 g/mol, this compound belongs to the class of N-silyldimethylamines, which are recognized for their efficiency as silylating agents.

Molecular Formula C12H29NSi
Molecular Weight 215.456
CAS No. 110348-62-4
Cat. No. B562144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-octyldimethyl (dimethylamino) silane
CAS110348-62-4
Molecular FormulaC12H29NSi
Molecular Weight215.456
Structural Identifiers
SMILESCCCCCCCC[Si](C)(C)N(C)C
InChIInChI=1S/C12H29NSi/c1-6-7-8-9-10-11-12-14(4,5)13(2)3/h6-12H2,1-5H3
InChIKeyHVOFQSDLPSCYBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Octyldimethyl(dimethylamino)silane (CAS 110348-62-4): Procurement and Differentiation Guide for the Organosilane Chemist


n-Octyldimethyl(dimethylamino)silane (CAS 110348-62-4) is a monofunctional organosilane characterized by a C8 alkyl chain and a dimethylamino leaving group on the silicon center . With a molecular formula of C12H29NSi and a molecular weight of 215.45 g/mol, this compound belongs to the class of N-silyldimethylamines, which are recognized for their efficiency as silylating agents [1]. Its primary industrial and scientific utility lies in the surface modification of hydroxylated substrates, where the dimethylamino group acts as a reactive site, facilitating the formation of a covalent Si-O-substrate bond while liberating dimethylamine as a volatile byproduct .

Why n-Octyldimethyl(dimethylamino)silane Cannot Be Substituted by Other n-Octyldimethylsilanes


Interchanging n-octyldimethylsilanes with different leaving groups (e.g., chloro, methoxy, hydroxy) is not a trivial substitution; it fundamentally alters the kinetics, thermodynamic efficiency, and practical outcome of the silylation reaction. Studies have shown that the functional group profoundly dictates reactivity order and the maximum achievable surface ligand density [1]. Selecting an alternative based solely on the C8 alkyl chain ignores the critical role of the leaving group in the reaction mechanism, potentially leading to incomplete surface coverage, lower ligand densities, or the need for more stringent reaction conditions [2]. The following evidence quantifies the specific performance advantages of the dimethylamino variant over its closest structural analogs.

n-Octyldimethyl(dimethylamino)silane: A Quantitative Evidence Guide for Comparative Performance in Silica Functionalization


Superior Reactivity and Ligand Density in C8 Silica Bonding

In a direct comparative study of seven n-octyldimethylsilanes for the preparation of C8 reversed-phase HPLC packings, n-octyldimethyl(dimethylamino)silane [C8-N(CH3)2] exhibited the highest reactivity and achieved the greatest ligand density. The reactivity order was established as C8-N(CH3)2 > C8-OCOCF3 > C8-Cl ⋍ C8-OH ≈ C8-OCH3 ≈ C8-OC2H5 ⋍ C8-O-C8 [1]. This translates to a maximum bonded ligand density of 4.10 μmol/m² for the dimethylamino variant, which is a quantifiable benchmark against which all other analogs were compared [2].

Chromatography Surface Chemistry Silylation

Enhanced Process Robustness: Insensitivity to Silica Pretreatment

Unlike other silanes whose reactivity is highly dependent on the precise state of the silica surface, n-octyldimethyl(dimethylamino)silane demonstrates exceptional process robustness. The ligand density of bonded C8 groups from C8-N(CH3)2 was 'affected scarcely at all' by variations in the thermal pretreatment temperature of the silica, even up to 800 K [1]. This is in stark contrast to the behavior observed with C8-Cl, where even a small excess of water leads to the formation of the unreactive disiloxane (C8-O-C8) and a 'drastic decline' in ligand density [2].

Process Chemistry Surface Functionalization Quality Control

Class-Level Advantage: Overcoming Reaction Equilibrium Limitations vs. Chlorosilanes

A separate study on the silanization of wide-pore silica with C18 analogs demonstrates a key class-level advantage of (dimethylamino)silanes over chlorosilanes. When using an excess of n-octadecyldimethylchlorosilane (ODMCS) and n-octadecyldimethylmethoxysilane (ODMMS), the achievable ligand density was found to be limited by reaction equilibrium [1]. In contrast, the (dimethylamino)silane variant (ODMAS) was not subject to this equilibrium constraint, enabling the achievement of higher and more complete surface coverage under comparable conditions [1].

Silica Modification Equilibrium Chemistry Materials Synthesis

Validated Application Scenarios for n-Octyldimethyl(dimethylamino)silane Based on Comparative Evidence


Synthesis of High-Density C8 Reversed-Phase HPLC Stationary Phases

For chromatographers and material scientists developing C8 columns, this silane is the preferred reagent. Direct comparative evidence confirms it yields the highest ligand density (4.10 μmol/m²) among its C8 analogs [1]. Using this compound maximizes the hydrophobic character and analyte retention capacity of the stationary phase, which is a critical quality attribute for HPLC method development and column manufacturing [2].

Robust Manufacturing of Functionalized Silica and Porous Substrates

In industrial settings where batch-to-batch consistency is paramount, the robustness of the silylation process with n-octyldimethyl(dimethylamino)silane offers a clear advantage. The reaction's insensitivity to variations in silica pretreatment (up to 800 K) ensures a more consistent surface coverage compared to moisture-sensitive chlorosilanes [1]. This reduces the need for stringent environmental controls and mitigates the risk of forming unreactive byproducts, leading to a more reliable and cost-effective production process [2].

Achieving Maximum Hydrophobicity in Thin Films and Coatings

For applications requiring a dense, non-polar, hydrophobic interface—such as protective coatings or adhesion promotion—the evidence supports the selection of this specific silane. Its ability to overcome reaction equilibrium limitations allows for a more complete and densely packed C8 monolayer on hydroxylated surfaces compared to chlorosilanes or alkoxysilanes [1]. This directly translates to enhanced water repellency and a more effective barrier against ionic species [2].

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